molecular formula C20H22N6O2 B2551660 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013875-36-9

1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2551660
CAS RN: 1013875-36-9
M. Wt: 378.436
InChI Key: LPZSELAUANNPQA-UHFFFAOYSA-N
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Description

The compound "1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione" is a complex organic molecule that appears to be related to purine derivatives. Purine is a heterocyclic aromatic organic compound, which is a fused double ring system consisting of a pyrimidine ring fused to an imidazole ring. Purine derivatives often have a wide range of biological activities and are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of purine derivatives can be complex, involving multiple steps to introduce various substituents into the purine core. While the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into similar synthetic processes. For instance, the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives is discussed, which involves the use of spectroscopic methods such as 1H-NMR, 13C-NMR, and MS spectrometry for structural elucidation . These methods are likely applicable to the synthesis analysis of the compound .

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of various functional groups attached to the purine core. In the case of the compound "1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione," the presence of benzyl, ethyl, and dimethylpyrazolyl groups suggests a complex molecular architecture. The paper discussing N(7)-benzyl-substituted tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives provides insights into the molecular constitution and crystal structures of similar compounds, which could be relevant for understanding the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of purine derivatives can vary significantly depending on the substituents present. The papers provided do not directly address the chemical reactions of the specific compound . However, they do discuss the reactivity of related compounds, such as the transformation of pyrano pyrazole derivatives and the synthesis of fused pyranones . These studies can provide a general understanding of the types of chemical reactions that similar purine derivatives might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the purine core. The provided papers do not offer specific data on the physical and chemical properties of the compound . However, the analysis of benzo(a)pyrene metabolites using high-pressure liquid chromatography and the study of benzo[h]pyrazolo[3,4-b]quinoline derivatives can provide insights into the analytical techniques that could be used to determine these properties for the compound .

Scientific Research Applications

Chemical Properties and Synthesis

A study on isomeric pyrazolo[3,4-d]pyrimidine-based molecules highlighted the chemical behavior and structural properties, such as dimerization patterns and intermolecular interactions, of compounds similar to the one . The research by Avasthi et al. (2002) demonstrated how subtle changes in substitution patterns can significantly affect the molecular dimerization and interaction patterns, providing insights into the chemical properties of such compounds (Avasthi et al., 2002).

Biological Activities

Gobouri (2020) synthesized new derivatives involving 6-purineselenyl and thiadiazolyl groups on a purine-dione framework. These compounds, including variations similar to the target molecule, were characterized for their potential biological activities, showcasing the versatility of purine-dione derivatives in medicinal chemistry research (Gobouri, 2020).

Applications in Drug Discovery

The exploration of purine-dione derivatives for their affinity towards various biological targets has been a significant area of research. For example, compounds structurally related to the target molecule were investigated for their potential as ligands for serotonin receptors, demonstrating their usefulness in designing new therapeutic agents for treating neurological disorders (Chłoń-Rzepa et al., 2013).

Advanced Synthesis Techniques

Research on greener synthesis methodologies has led to the development of novel catalysts and reaction conditions that can be applied to the synthesis of complex molecules, including purine-dione derivatives. Yazdani-Elah-Abadi et al. (2017) highlighted the use of theophylline as a catalyst in the one-pot synthesis of spiro and phenazine derivatives, illustrating the role of purine-dione derivatives in facilitating environmentally friendly chemical reactions (Yazdani-Elah-Abadi et al., 2017).

properties

IUPAC Name

1-benzyl-8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-5-24-16-17(21-19(24)26-14(3)11-13(2)22-26)23(4)20(28)25(18(16)27)12-15-9-7-6-8-10-15/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZSELAUANNPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16854962

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